molecular formula C23H21N3O B11343450 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11343450
M. Wt: 355.4 g/mol
InChI Key: MUXCILDUCRHDBY-UHFFFAOYSA-N
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Description

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound that features a unique structure combining indole and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the quinazoline ring system. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound with high consistency.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.

    Reduction: Reduction reactions can modify the indole or quinazoline rings, leading to different structural analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the indole or quinazoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce a variety of substituted indole or quinazoline derivatives.

Scientific Research Applications

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: It may be used in the production of advanced materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-dihydro-1H-indol-3-yl)-N,N-dimethylethanamine: Another indole derivative with different functional groups.

    2-[(1,3-dihydro-2H-isoindol-2-yl)methyl]melatonin: A compound with a similar indole structure but different biological activity.

Uniqueness

2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is unique due to its combination of indole and quinazoline rings, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C23H21N3O

Molecular Weight

355.4 g/mol

IUPAC Name

2-(2,3-dihydroindol-1-yl)-4-methyl-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H21N3O/c1-15-22-19(13-18(14-21(22)27)16-7-3-2-4-8-16)25-23(24-15)26-12-11-17-9-5-6-10-20(17)26/h2-10,18H,11-14H2,1H3

InChI Key

MUXCILDUCRHDBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)C5=CC=CC=C5

Origin of Product

United States

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